molecular formula C5H4BCl2NO2 B1321564 2,5-Dichloropyridine-3-boronic acid CAS No. 536693-97-7

2,5-Dichloropyridine-3-boronic acid

Cat. No. B1321564
M. Wt: 191.81 g/mol
InChI Key: IISUHTJFLBUMKT-UHFFFAOYSA-N
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Description

2,5-Dichloropyridine-3-boronic acid is a halogenated pyridine derivative that contains boronic acid functionality. This compound is of interest due to its potential use in various chemical reactions, particularly in the formation of complex organic structures through coupling reactions. The presence of boronic acid allows for the formation of reversible covalent bonds with diols, which is a key feature in dynamic covalent chemistry and can be exploited in the synthesis of supramolecular structures and materials .

Synthesis Analysis

The synthesis of halopyridinylboronic acids, including 2,5-dichloropyridine-3-boronic acid, typically involves a regioselective halogen-metal exchange reaction. This is followed by quenching with a trialkyl borate, such as triisopropylborate, starting from appropriately substituted dihalopyridines. The process has been shown to yield a single regioisomeric boronic acid product, indicating a high level of control over the reaction pathway . Another approach for synthesizing pyridine-based boronic acid derivatives involves a diboration followed by a 6π-electrocyclization strategy, which provides a range of functionalized heterocycles from readily available starting materials .

Molecular Structure Analysis

While the specific molecular structure analysis of 2,5-dichloropyridine-3-boronic acid is not detailed in the provided papers, the general structure of such compounds can be elucidated using techniques like single crystal X-ray diffraction, as demonstrated for related cocrystals . These techniques allow for the determination of crystallographic systems, space groups, and the stabilization of the structure through various types of hydrogen bonding interactions.

Chemical Reactions Analysis

Boronic acids, including 2,5-dichloropyridine-3-boronic acid, are known to participate in Suzuki cross-coupling reactions. These reactions involve the coupling of boronic acids with aryl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds. This method is widely used for constructing complex organic molecules and is particularly valuable due to its tolerance of a wide range of functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dichloropyridine-3-boronic acid are influenced by the presence of both the halogen and boronic acid functional groups. Boronic acids are typically Lewis acids and can form reversible bonds with diols and other Lewis bases, which is a key property in their use in dynamic covalent chemistry and materials science . The halogen atoms can also affect the reactivity and stability of the molecule, as well as its interaction with other chemical species during reactions. The specific properties such as melting point, solubility, and stability would be determined through experimental characterization techniques such as HPLC, FTIR, and NMR spectroscopy .

Scientific Research Applications

Fluorescent Chemosensors

Boronic acids, including derivatives like 2,5-Dichloropyridine-3-boronic acid, are crucial in the development of selective fluorescent chemosensors. They interact with diols to form cyclic structures, which are used as reporters in fluorescent sensors for probing carbohydrates and bioactive substances. This application is significant in disease diagnosis and treatment (Huang et al., 2012).

Catalysis in Organic Reactions

Boronic acids play a versatile role in catalyzing organic reactions. Their use in aza-Michael additions of hydroxamic acid to quinone imine ketals demonstrates their potential in synthesizing densely functionalized cyclohexanes, crucial in various chemical syntheses (Hashimoto et al., 2015).

Sensing Applications

Boronic acids, including 2,5-Dichloropyridine-3-boronic acid, are increasingly used in sensing applications. Their interaction with diols and Lewis bases leads to their utility in detecting various substances. Key applications include biological labeling, protein manipulation, and the development of therapeutics (Lacina et al., 2014).

Suzuki Cross-Coupling Reactions

These boronic acids are used in Suzuki cross-coupling reactions, an important process in organic chemistry to create highly functionalized heteroarylpyridine derivatives. This application is pivotal for the development of new compounds and materials (Smith et al., 2008).

Biomaterials and Drug Delivery

In biomaterials, boronic acids bind with biologically relevant diols, like saccharides and peptidoglycans. This property is exploited in creating dynamic covalent or responsive hydrogels, contributing significantly to drug delivery and materials chemistry (Brooks et al., 2018).

Pharmaceutical Agents

Boronic acid compounds, including 2,5-Dichloropyridine-3-boronic acid, are utilized for developing potent enzyme inhibitors and as mimics for antibodies recognizing saccharides, highlighting their importance in pharmaceutical research (Yang et al., 2003).

Biomedical Applications

These compounds have shown value in biomedical applications, such as treating various diseases and in the development of new biomaterials, owing to their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).

Electrochemical Sensing

Boronic acids are integral in developing electrochemical sensors for biological analytes. Their functionality in binding with diols and Lewis bases is exploited in sensors and health diagnostics (Li et al., 2015).

Reversible Covalent Bonding

The ability of boronic acids to form reversible covalent bonds with diols and anions is utilized in creating molecular assemblies, sensors, and separation systems. This property is particularly important in the recognition and signaling of various molecules (Bull et al., 2013).

Responsive Polymeric Materials

Boronic acid-decorated polymers are used in creating responsive systems, such as glucose sensors and self-regulated drug delivery systems. Their role in these applications emphasizes their potential in advanced materials science (Vancoillie & Hoogenboom, 2016).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,5-dichloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISUHTJFLBUMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622726
Record name (2,5-Dichloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloropyridine-3-boronic acid

CAS RN

536693-97-7
Record name (2,5-Dichloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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